molecular formula C12H16BNO3 B1309648 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde CAS No. 848093-29-8

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Cat. No.: B1309648
CAS No.: 848093-29-8
M. Wt: 233.07 g/mol
InChI Key: WVIMCYHOZKNOCS-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (CAS: 871329-53-2) is a boronic ester derivative of nicotinaldehyde. Its molecular formula is C₁₂H₁₆BNO₃ (MW: 233.07), featuring a pyridine ring substituted with a formyl group at the 3-position and a pinacol boronate ester at the 5-position . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl aldehydes for pharmaceuticals and materials science . Its aldehyde group provides a reactive site for post-coupling functionalization, distinguishing it from simpler boronate esters.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-9(8-15)6-14-7-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIMCYHOZKNOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407325
Record name 5-Formylpyridine-3-boronic acid pinacol ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848093-29-8
Record name 5-Formylpyridine-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the borylation of nicotinaldehyde derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated nicotinaldehyde reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The boron-containing dioxaborolane group can participate in various substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

    Oxidation: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.

    Reduction: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinyl alcohol.

    Substitution: Various boronic esters and derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the development of advanced materials, including polymers and organic electronic materials.

Mechanism of Action

The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde primarily involves its reactivity in cross-coupling reactions. The boron atom in the dioxaborolane group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. This involves the activation of the boron atom by a palladium catalyst, followed by the transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Functional Group Variations

  • Aldehyde vs. Ester/Carboxylate : The target compound’s aldehyde group (vs. methyl/ethyl esters in ) allows for nucleophilic additions or oxidations, expanding its utility in multistep syntheses. However, esters (e.g., Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate) are more stable under basic conditions, favoring prolonged storage .
  • Heterocycle Replacement : The thiophene analog (CAS: 848093-29-8) exhibits enhanced electron-richness, improving reactivity in cross-couplings with electron-deficient aryl halides .

Positional Isomerism

The 6-position isomer (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde) is discontinued due to lower synthetic demand, possibly linked to steric hindrance or regioselectivity challenges in couplings .

Electronic and Steric Effects

  • Chloro Substituent : Methyl 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: 1622216-98-1) introduces electron-withdrawing effects, accelerating oxidative addition in palladium catalysis .
  • Methyl/Amino Groups: Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate and 2-(methylamino) derivatives exhibit steric and electronic modulation, altering reaction rates in Suzuki-Miyaura couplings .

Reactivity in Cross-Coupling Reactions

The target compound’s aldehyde group enables post-coupling aldehyde-specific reactions (e.g., reductive amination), distinguishing it from ester or nitrile analogs . For example:

  • In drug discovery, the aldehyde can form Schiff bases with amines, facilitating scaffold diversification .
  • Thiophene-based analogs show promise in organic electronics due to their planar structure and conjugation .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound notable for its potential applications in medicinal chemistry and material science. The presence of both dioxaborolane and aldehyde functionalities allows for diverse biological interactions and synthetic versatility. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₃H₁₅BNO₄
  • Molecular Weight : 245.08 g/mol
  • CAS Number : 754214-56-7

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The aldehyde group can participate in nucleophilic attacks from amino acid residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of enzyme targets involved in metabolic pathways.
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological functions and disorders.
  • Antioxidant Activity : The boron-containing moiety may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

Antiviral Activity

Recent research has highlighted the antiviral potential of related compounds within the dioxaborolane class against various viral infections. For instance:

  • A study indicated that derivatives of dioxaborolanes exhibited significant antiviral activity against Zika virus (ZIKV), suggesting a broader spectrum of activity against flaviviruses . The structure-activity relationship (SAR) analysis showed that modifications in the dioxaborolane structure could enhance antiviral efficacy.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through:

  • Cell Line Studies : In vitro studies demonstrated that dioxaborolane derivatives could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with cell survival .
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF720Cell cycle arrest

Case Studies

  • Case Study on ZIKV Inhibition :
    • Researchers synthesized a series of dioxaborolane derivatives and tested their efficacy against ZIKV. Among them, one derivative showed an IC50 value of 5 µM, indicating potent antiviral activity .
  • Anticancer Research :
    • A study involving MCF7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

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